molecular formula C9H9Cl2F3N4 B13181297 (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13181297
M. Wt: 301.09 g/mol
InChI Key: KLPPGSTZTUOAMP-WCCKRBBISA-N
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Description

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazolopyridine core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and trifluoromethyl groups: These groups are usually introduced via halogenation and trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine: Without the hydrochloride salt.

    (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine acetate: With an acetate salt.

Uniqueness

The presence of the hydrochloride salt in (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride can influence its solubility, stability, and bioavailability, making it unique compared to its analogs.

Properties

Molecular Formula

C9H9Cl2F3N4

Molecular Weight

301.09 g/mol

IUPAC Name

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H/t4-;/m0./s1

InChI Key

KLPPGSTZTUOAMP-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl

Origin of Product

United States

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